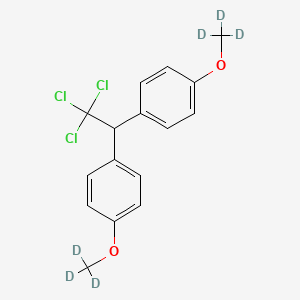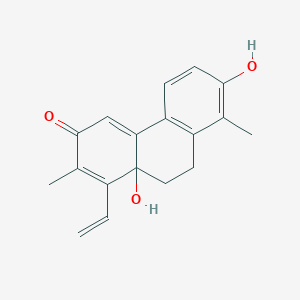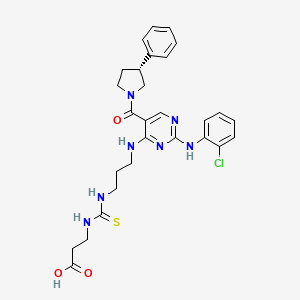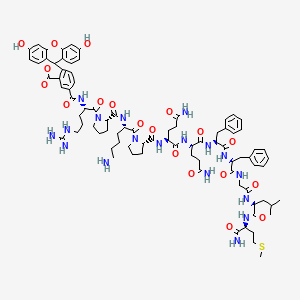
Substance P, FAM-labeled
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P, FAM-labeled, is a fluorescently labeled neuropeptide belonging to the tachykinin family. It acts as a neurotransmitter and neuromodulator, playing a crucial role in inflammation and pain processes. The FAM label, a fluorescent dye, allows for the visualization and tracking of Substance P in various biological and chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Substance P, FAM-labeled, is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide sequence. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Substance P, FAM-labeled, primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The FAM label can participate in photochemical reactions, making it useful for fluorescence-based studies .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound, include protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like trifluoroacetic acid (TFA). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Major Products Formed
The major product formed from the synthesis of this compound, is the fluorescently labeled peptide itself. Secondary products may include partially protected peptides and by-products from side reactions .
Wissenschaftliche Forschungsanwendungen
Substance P, FAM-labeled, has a wide range of applications in scientific research:
Chemistry: Used as a probe in fluorescence-based assays to study peptide interactions and dynamics.
Medicine: Utilized in pain research to investigate the role of Substance P in nociception and inflammation.
Industry: Applied in the development of diagnostic tools and therapeutic agents targeting Substance P pathways.
Wirkmechanismus
Substance P, FAM-labeled, exerts its effects by binding to the neurokinin-1 receptor (NK1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to various cellular responses such as inflammation and pain perception . The FAM label allows for the tracking of these interactions in real-time .
Vergleich Mit ähnlichen Verbindungen
Substance P, FAM-labeled, is unique due to its fluorescent label, which distinguishes it from other tachykinins like neurokinin A and neuropeptide K. Similar compounds include:
Neurokinin A: Another member of the tachykinin family, involved in similar biological processes but without a fluorescent label.
Neuropeptide K: A tachykinin with distinct receptor interactions and biological effects.
Fluorescently labeled analogs: Other peptides labeled with different fluorescent dyes like Alexa 488 or BODIPY FL, used for similar research purposes.
This compound, stands out due to its specific excitation and emission wavelengths (494/521 nm), making it highly suitable for fluorescence microscopy and flow cytometry studies .
Eigenschaften
Molekularformel |
C84H108N18O19S |
|---|---|
Molekulargewicht |
1705.9 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C84H108N18O19S/c1-46(2)39-61(76(113)94-56(71(88)108)33-38-122-3)93-70(107)45-92-73(110)62(40-47-15-6-4-7-16-47)99-77(114)63(41-48-17-8-5-9-18-48)100-75(112)57(29-31-68(86)105)95-74(111)58(30-32-69(87)106)96-78(115)64-21-13-36-101(64)80(117)59(19-10-11-34-85)98-79(116)65-22-14-37-102(65)81(118)60(20-12-35-91-83(89)90)97-72(109)49-23-26-53-52(42-49)82(119)121-84(53)54-27-24-50(103)43-66(54)120-67-44-51(104)25-28-55(67)84/h4-9,15-18,23-28,42-44,46,56-65,103-104H,10-14,19-22,29-41,45,85H2,1-3H3,(H2,86,105)(H2,87,106)(H2,88,108)(H,92,110)(H,93,107)(H,94,113)(H,95,111)(H,96,115)(H,97,109)(H,98,116)(H,99,114)(H,100,112)(H4,89,90,91)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 |
InChI-Schlüssel |
KVDUJYGWNFITRK-RDPZKNQHSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


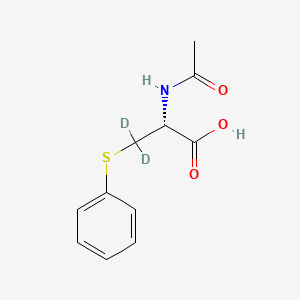
![(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12392841.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
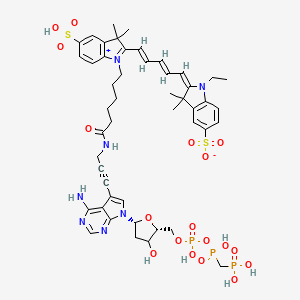
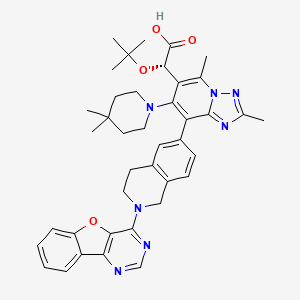
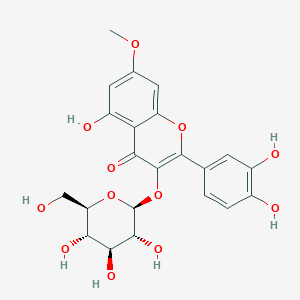
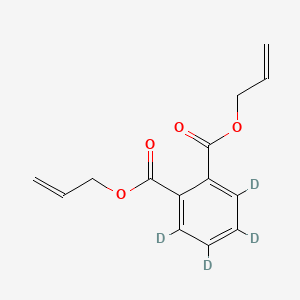
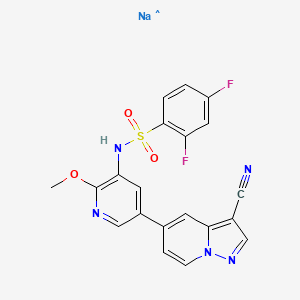
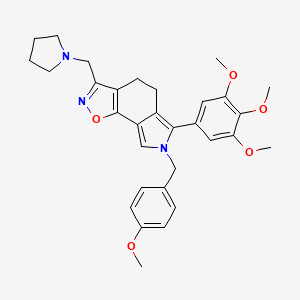
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
